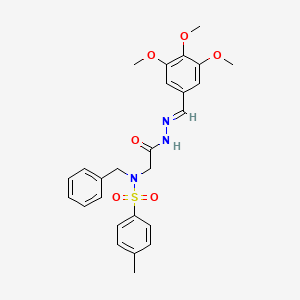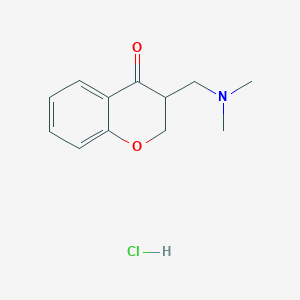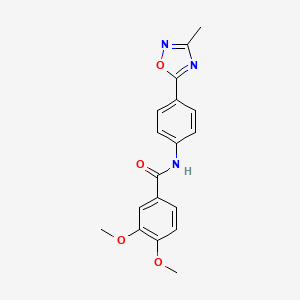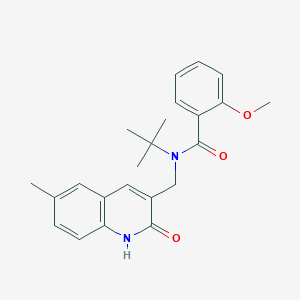
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide, also known as BMH-21, is a synthetic compound that has shown promising results in scientific research. BMH-21 is a small molecule inhibitor that targets the DNA damage response (DDR) pathway, which is essential for the survival of cancer cells.
Wirkmechanismus
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide targets the DDR pathway by inhibiting the activity of the ataxia-telangiectasia mutated (ATM) kinase, which is a key regulator of the DDR pathway. Inhibition of ATM activity leads to DNA damage accumulation and cell death in cancer cells. Additionally, this compound has been shown to inhibit the activity of other kinases in the DDR pathway, including ATR and DNA-PK.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and cell death in cancer cells. In addition, this compound has been shown to sensitize cancer cells to radiation therapy and chemotherapy. However, this compound has not been shown to have any significant effects on normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide is its specificity for cancer cells, which makes it a promising candidate for cancer therapy. Additionally, this compound has been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a potential candidate for combination therapy. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
For N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide research include further preclinical studies to assess its efficacy in vivo, optimization of its pharmacokinetic properties to improve its solubility and bioavailability, and identification of potential biomarkers to predict response to this compound therapy. Additionally, combination therapy studies with radiation therapy and chemotherapy should be conducted to assess the potential clinical utility of this compound.
Synthesemethoden
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide is synthesized through a multi-step process that involves the reaction of 2-hydroxy-6-methylquinoline-3-carboxaldehyde with tert-butylamine followed by the reaction with 2-methoxybenzoyl chloride. The final product is obtained through purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide has been extensively studied for its potential as a cancer therapeutic agent. In vitro studies have shown that this compound induces cell death in a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
N-tert-butyl-2-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-15-10-11-19-16(12-15)13-17(21(26)24-19)14-25(23(2,3)4)22(27)18-8-6-7-9-20(18)28-5/h6-13H,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPITZYLGZRSOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C(=O)C3=CC=CC=C3OC)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

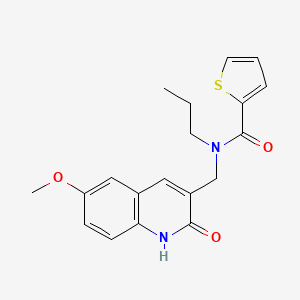
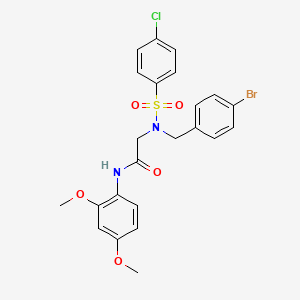
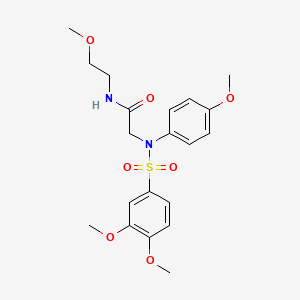
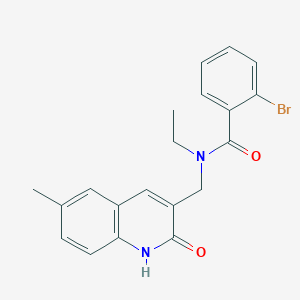
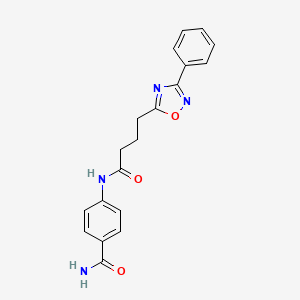
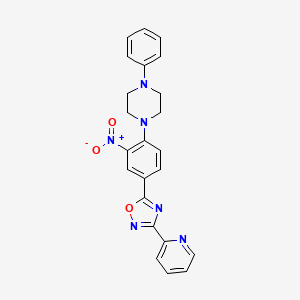
![4-(6-Chloro-1H-benzo[d]imidazol-2-yl)benzamide](/img/structure/B7713818.png)


![3-(3-methoxyphenyl)-5-oxo-N-(2,4,6-trimethylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713835.png)
